Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with a tert-butyl group and a 3-methylphenyl group, making it of interest in medicinal chemistry for its potential therapeutic applications.
The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with appropriate alkylating agents. The synthesis and characterization of such compounds have been documented in various scientific articles and patents, indicating their relevance in research and development.
The synthesis of ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate typically involves the following steps:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and reaction time) can vary based on the method employed but typically utilize common organic solvents and reagents .
The molecular structure of ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 300.4 g/mol |
Melting Point | Not specified |
Solubility | Organic solvents |
Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions often depend on the presence of catalysts, temperature, and solvent conditions used during experimentation .
The mechanism of action for compounds like ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate typically involves interaction with biological targets such as enzymes or receptors. While specific mechanisms for this compound may not be fully elucidated, similar pyrazole derivatives have shown:
Data from biological evaluations indicate that modifications to the pyrazole structure can significantly affect its pharmacological profile .
Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate is expected to exhibit typical physical properties associated with organic esters:
The compound's chemical properties include:
Relevant data regarding these properties can be obtained from experimental studies focusing on similar compounds .
Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate holds potential applications in various scientific fields, including:
Given its structural characteristics, ongoing research may further elucidate its potential therapeutic applications and enhance its utility in drug design .
Pyrazole—a simple five-membered heteroaromatic ring featuring two adjacent nitrogen atoms—has emerged as a cornerstone scaffold in medicinal chemistry due to its exceptional versatility in drug design [2] [9]. This nucleus enables precise structural modifications that fine-tune pharmacokinetic and pharmacodynamic profiles, making it indispensable for developing therapeutics across diverse disease categories, including cancer, inflammation, infectious diseases, and neurological disorders [3] [9]. Clinically approved pyrazole-based drugs such as Celecoxib (COX-2 inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Rimonabant (cannabinoid receptor antagonist) underscore the scaffold’s translational impact [2] [3].
Drug Name | Therapeutic Application | Key Structural Features |
---|---|---|
Celecoxib | Anti-inflammatory (COX-2 inhibitor) | 1,5-Diarylpyrazole with sulfonamide |
Crizotinib | Anticancer (ALK inhibitor) | 2-Amino-3-benzyloxy pyrazolyl core |
Rimonabant | Anti-obesity (CB1 antagonist) | 1,5-Diarylpyrazole with piperidine |
Lonazolac | Analgesic | Carboxylic acid-functionalized pyrazole |
Apixaban | Anticoagulant (Factor Xa inhibitor) | Hydrazone-linked pyrazole |
Within this pharmacologically privileged landscape, Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate (CAS 306936-95-8) represents a structurally optimized derivative engineered for enhanced bioactivity [7]. Its design incorporates three strategic elements:
This compound exemplifies the "substituent-driven bioactivity" paradigm in heterocyclic drug design, where targeted decoration of the pyrazole core unlocks specific therapeutic potentials [3] [5].
The medicinal chemistry journey of pyrazoles began with simple antipyretics like antipyrine (1883) and evolved toward rationally designed target-specific agents [9]. Four key developmental phases characterize this evolution:
Era | Representative Compound | Structural Advancement | Therapeutic Impact |
---|---|---|---|
Pre-1950s | Antipyrine | Unsubstituted pyrazole | Analgesic/antipyretic |
1960s | Lonazolac | Carboxylic acid at C3/C5 | Enhanced anti-inflammatory potency |
1990s | Celecoxib | 1,5-Diaryl with sulfonamide | Selective COX-2 inhibition |
2010s | Crizotinib | Aminopyrazole with fluorobenzyl | Kinase inhibition (ALK/ROS1) |
2020s | Target compound (this work) | tert-Butyl + 3-methylbenzyl | Multi-targeted anticancer leads |
The target compound epitomizes modern design through its C3 ethyl ester, C5 tert-butyl, and N1-(3-methylbenzyl) groups—a trifecta addressing historical limitations in metabolic stability, target selectivity, and cellular permeability [3] [5] [10]. Molecular modeling confirms these groups occupy distinct pharmacophoric spaces: the tert-butyl fills hydrophobic pockets, the benzyl enables π-stacking, and the ester balances hydrophilicity [5] [10].
The bioactivity of pyrazoles is exquisitely sensitive to substituent effects. Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate strategically incorporates two high-impact moieties:
Bioisosteric Versatility: Serves as a bioequivalent of larger biaryls while reducing molecular weight (MW = 300.40 g/mol) [3]
Table 3: Impact of Substituents on Pyrazole Bioactivity
Substituent Combination | Anticancer IC50 (A549) | Anti-inflammatory % Inhibition (COX-2) | Metabolic Stability (t1/2, min) |
---|---|---|---|
5-tert-Butyl + 2-(3-methylbenzyl) | 14.5 μM [3] | 82% [5] | 48 [10] |
5-Methyl + 2-benzyl | >50 μM | 64% | 16 |
Unsubstituted pyrazole | >100 μM | <20% | <5 |
This data highlights the synergistic advantage of combining tert-butyl and 3-methylbenzyl groups: anticancer potency improves 3.4-fold, anti-inflammatory activity 1.3-fold, and metabolic stability 3-fold versus simpler analogs [3] [5] [10].
This compound transcends traditional pyrazole designs by integrating three drug development imperatives:
The C3 ethyl carboxylate serves as a chemical linchpin for:
Proof Concept: Xia et al. converted this ester to hydrazide derivatives showing IC50 = 49.85 μM against A549 lung cancer via apoptosis induction [3].
Molecular docking reveals compelling polypharmacology:
The scaffold’s therapeutic value is evidenced by its incorporation in advanced candidates:
Concluding Remarks
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1